Methylbutyltryptamine

Description

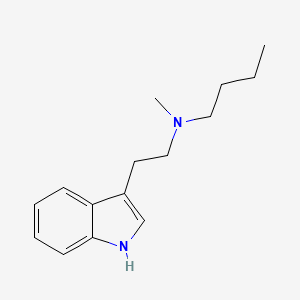

Structure

3D Structure

Properties

CAS No. |

848130-12-1 |

|---|---|

Molecular Formula |

C15H22N2 |

Molecular Weight |

230.35 g/mol |

IUPAC Name |

N-[2-(1H-indol-3-yl)ethyl]-N-methylbutan-1-amine |

InChI |

InChI=1S/C15H22N2/c1-3-4-10-17(2)11-9-13-12-16-15-8-6-5-7-14(13)15/h5-8,12,16H,3-4,9-11H2,1-2H3 |

InChI Key |

PUEYINPKMCBJCA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(C)CCC1=CNC2=CC=CC=C21 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Methylbutyltryptamine

Established Synthetic Routes for Tryptamine (B22526) Core Structures

The tryptamine scaffold, characterized by an indole (B1671886) ring connected to an ethylamine (B1201723) group at the third position, is a common precursor for a vast array of biologically active compounds. Its synthesis can be achieved through various established chemical and biocatalytic methods.

Multi-step Syntheses from Indole Precursors

Traditional chemical syntheses of tryptamines typically begin with a pre-formed indole ring, which is then functionalized at the C3 position to introduce the ethylamine side chain. Several classical methods have been refined over the years to achieve this transformation.

One of the most prominent methods is the Speeter and Anthony synthesis , which is a versatile route for preparing N,N-disubstituted tryptamines. rsc.org This method involves the reaction of indole with oxalyl chloride to form an indol-3-ylglyoxylyl chloride intermediate. This intermediate is then reacted with a secondary amine, in the case of MBT this would be N-methylbutylamine, to yield a glyoxalylamide. The final step is the reduction of the amide and the adjacent ketone using a reducing agent like lithium aluminum hydride (LiAlH₄) to afford the final N,N-disubstituted tryptamine. rsc.org A general representation of this synthesis is shown below:

| Step | Reactants | Intermediate/Product |

| 1 | Indole, Oxalyl chloride | Indol-3-ylglyoxylyl chloride |

| 2 | Indol-3-ylglyoxylyl chloride, N-methylbutylamine | N-methyl-N-butyl-(indol-3-yl)glyoxylamide |

| 3 | N-methyl-N-butyl-(indol-3-yl)glyoxylamide, LiAlH₄ | N-methyl-N-butyltryptamine (MBT) |

Another widely used approach is the reductive amination of indole-3-acetaldehyde or a protected equivalent. This method involves the reaction of the aldehyde with a primary or secondary amine to form an imine or iminium ion, which is then reduced to the corresponding amine. For the synthesis of MBT, this could involve the reaction of indole-3-acetaldehyde with N-methylbutylamine in the presence of a reducing agent. nih.govnih.govresearchgate.net

The Fischer indole synthesis offers a method to construct the indole ring itself from a phenylhydrazine (B124118) and an aldehyde or ketone. mdma.ch For tryptamine synthesis, a suitable aldehyde precursor bearing the protected aminoethyl side chain is required.

Biocatalytic Approaches to Tryptamine Analogues

In recent years, biocatalysis has emerged as a powerful and "green" alternative to traditional organic synthesis for the production of tryptamine and its analogues. nih.govresearchgate.net These methods utilize enzymes to perform specific chemical transformations with high selectivity and under mild reaction conditions.

A key enzyme in this approach is tryptophan decarboxylase (TDC) , which catalyzes the decarboxylation of L-tryptophan and its analogues to produce the corresponding tryptamines. nih.govwikipedia.org Researchers have identified and engineered TDCs with broad substrate specificity, allowing for the synthesis of a variety of substituted tryptamines. researchgate.netwikipedia.org For instance, the TDC from the gut microbe Ruminococcus gnavus has been shown to be highly active and promiscuous, accommodating various substituents on the indole ring. wikipedia.orgresearchgate.net

This enzymatic step can be integrated into a biocatalytic cascade. An engineered tryptophan synthase (TrpS) can first be used to synthesize a variety of tryptophan analogues from commercially available indoles. wikipedia.orgresearchgate.net The resulting tryptophan derivative is then decarboxylated in situ by a TDC to yield the desired tryptamine analogue. wikipedia.orgresearchgate.net This two-step, one-pot reaction sequence provides an efficient and cost-effective route to diverse tryptamines from simple indole starting materials. wikipedia.org

Strategies for N-Alkylation and Side Chain Derivatization in Tryptamines

The synthesis of MBT specifically requires the introduction of two different alkyl groups, a methyl and a butyl group, onto the nitrogen atom of the tryptamine side chain. This can be achieved through several N-alkylation strategies.

A common method for N-alkylation is reductive amination . Starting from tryptamine, reaction with formaldehyde (B43269) would yield N-methyltryptamine (NMT). Subsequent reductive amination of NMT with butyraldehyde (B50154) would then produce N-methyl-N-butyltryptamine. Alternatively, starting with N-butyltryptamine (NBT), which can be synthesized via the oxalylamide route, reductive amination with formaldehyde would also yield MBT. mdma.charchive.org The order of introduction of the alkyl groups can be varied.

Direct alkylation with alkyl halides is another approach. This typically involves the reaction of tryptamine or a mono-alkylated tryptamine with an alkyl halide (e.g., methyl iodide or butyl bromide) in the presence of a base. However, this method can sometimes lead to over-alkylation and the formation of quaternary ammonium (B1175870) salts, requiring careful control of reaction conditions. syr.edunih.gov

More recently, catalytic methods for N-alkylation have been developed that offer greater efficiency and selectivity. One such method employs an iridium catalyst to facilitate the N-alkylation of tryptamines using alcohols as the alkylating agents. nih.gov This "borrowing hydrogen" methodology involves the temporary oxidation of the alcohol to an aldehyde by the catalyst, which then undergoes reductive amination with the tryptamine, with the hydrogen being returned in the reduction step. nih.gov

The table below summarizes common N-alkylation strategies for tryptamines:

| Alkylation Strategy | Alkylating Agent(s) | Starting Material | Key Features |

| Sequential Reductive Amination | Formaldehyde, Butyraldehyde | Tryptamine | Stepwise introduction of alkyl groups, good control. nih.govresearchgate.net |

| Direct Alkylation | Methyl iodide, Butyl bromide | Tryptamine or Mono-alkylated tryptamine | Can lead to over-alkylation, requires careful control. syr.edunih.gov |

| Catalytic N-Alkylation | Alcohols (e.g., methanol, butanol) | Tryptamine | "Green" chemistry approach, high efficiency. nih.gov |

| Speeter and Anthony Synthesis | N-methylbutylamine | Indole | Direct formation of N,N-disubstituted tryptamine. rsc.org |

Considerations for Stereochemical Control in Methylbutyltryptamine Synthesis

For N-methyl-N-butyltryptamine, the molecule itself is achiral as there are no stereocenters in its structure, assuming no substitution on the ethylamine side chain. However, stereochemical considerations can become relevant in the synthesis of its precursors and in the context of its conformational isomers.

During the synthesis, particularly when using methods like the Speeter and Anthony route, the intermediate glyoxalylamides can exist as rotamers (rotational isomers) due to restricted rotation around the amide C-N bond. rsc.org The presence of two different alkyl groups on the nitrogen (methyl and butyl) in the case of the MBT precursor would lead to distinct rotameric populations that could be observed by techniques such as NMR spectroscopy. rsc.org While this does not translate to chirality in the final MBT product, it is a stereochemical aspect of the synthetic pathway.

If substitutions were to be introduced on the α or β carbons of the ethylamine side chain, chiral centers would be created, and the synthesis would require stereoselective methods to control the absolute configuration of these centers. Methods for the stereospecific synthesis of α,β-disubstituted tryptamines have been developed, often involving the opening of an aziridinium (B1262131) ion intermediate with an indole nucleophile, which proceeds with inversion of stereochemistry. nih.govacs.org

Furthermore, the unified, enantioselective total synthesis of complex polycyclotryptamine natural products highlights advanced strategies for achieving complete stereochemical control at multiple quaternary stereocenters. nih.gov While not directly applicable to the synthesis of the simpler MBT, these methods demonstrate the high level of sophistication available for controlling stereochemistry in complex tryptamine-containing molecules.

Metabolic Pathways and Biotransformation of Methylbutyltryptamine

Identification of In Vitro Metabolic Transformations

While direct in vitro studies on Methylbutyltryptamine are not available in published scientific literature, the metabolic fate of analogous N,N-dialkyltryptamines provides a predictive framework for its transformation. Studies on compounds like N,N-dibutyltryptamine (DBT), which is structurally very similar to MBT, have identified key metabolic transformations. psu.edu

The primary metabolic routes for N,N-dialkyltryptamines involve hydroxylation of the indole (B1671886) ring and N-dealkylation of the side chain. psu.edu Based on these precedents, the following metabolites of this compound can be hypothesized:

Table 1: Predicted Phase I Metabolites of this compound

| Metabolite Name | Metabolic Pathway | Description |

| 6-Hydroxy-N-methyl-N-butyltryptamine | Aromatic Hydroxylation | Introduction of a hydroxyl group at the 6-position of the indole nucleus. This is a common pathway for many tryptamine (B22526) derivatives. psu.edu |

| N-Butyltryptamine (NBT) | N-Demethylation | The removal of the methyl group from the tertiary amine. |

| N-Methyltryptamine (NMT) | N-Debutylation | The removal of the butyl group from the tertiary amine. |

| 4-Hydroxy-N-methyl-N-butyltryptamine | Aromatic Hydroxylation | While less common than 6-hydroxylation, hydroxylation at the 4-position has been observed for some tryptamines. nih.gov |

These transformations result in molecules that are more polar, facilitating their subsequent conjugation in Phase II and eventual excretion.

Elucidation of Key Enzymatic Pathways in Biotransformation

The biotransformation of tryptamines is orchestrated by specific enzyme systems, primarily the Cytochrome P450 (CYP) superfamily and Monoamine Oxidases (MAO).

Cytochrome P450 (CYP) System: The CYP enzymes, located mainly in the liver, are crucial for the Phase I metabolism of a vast array of compounds. nih.gov For tryptamine derivatives, CYP enzymes are responsible for the hydroxylation and N-dealkylation reactions. psu.eduresearchgate.net

CYP2D6: This specific isozyme is known to be heavily involved in the metabolism of many psychoactive tryptamines. uantwerpen.bewikipedia.org Studies on various N,N-dialkyltryptamines have shown that CYP2D6 can catalyze the hydroxylation of the indole ring. researchgate.netnih.gov It is highly probable that CYP2D6 is a key enzyme in the hydroxylation of this compound.

Other CYP Isozymes (CYP1A2, CYP2C19, CYP3A4): Research on other tryptamines, such as N,N-diallyltryptamine (DALT), indicates the involvement of other CYP isozymes like CYP1A2, CYP2C19, and CYP3A4 in their metabolism. researchgate.net It is plausible that these enzymes also contribute to the biotransformation of MBT.

Monoamine Oxidase (MAO): MAO is a family of enzymes that catalyze the oxidative deamination of monoamines. While tryptamine itself is a substrate for both MAO-A and MAO-B, N,N-disubstituted tryptamines like MBT are generally considered to be less susceptible to MAO metabolism compared to primary or secondary amines. um.edu.mtnih.gov However, any N-dealkylated metabolites of MBT, such as N-Butyltryptamine or N-Methyltryptamine, would become substrates for MAO.

Comparative Metabolism with Other Tryptamine Analogues

The metabolic profile of this compound can be better understood by comparing it with its more extensively studied analogues: N,N-Dimethyltryptamine (DMT), N,N-Diethyltryptamine (DET), and N,N-Dibutyltryptamine (DBT). The primary metabolic pathways remain consistent across these compounds, though the rate and extent of metabolism can vary with the size of the N-alkyl substituents.

Table 2: Comparative Metabolic Pathways of N,N-Dialkyltryptamines

| Compound | Primary Metabolic Pathways | Key Metabolites | Primary Enzymes Involved |

| This compound (MBT) | (Predicted) Aromatic Hydroxylation, N-Demethylation, N-Debutylation | (Predicted) 6-OH-MBT, N-Butyltryptamine, N-Methyltryptamine | (Predicted) CYP2D6, other CYPs, MAO (for dealkylated metabolites) |

| N,N-Dibutyltryptamine (DBT) | Aromatic Hydroxylation, N-Dealkylation psu.edu | 6-OH-DBT, N-Butyltryptamine psu.edu | CYP450 enzymes psu.edu |

| N,N-Diethyltryptamine (DET) | Aromatic Hydroxylation, N-De-ethylation psu.edu | 6-OH-DET, N-Ethyltryptamine psu.edu | CYP450 enzymes psu.edu |

| N,N-Dimethyltryptamine (DMT) | Aromatic Hydroxylation, N-Demethylation, N-Oxidation psu.eduuantwerpen.be | 6-OH-DMT, N-Methyltryptamine (NMT), DMT-N-oxide psu.eduuantwerpen.be | CYP2D6, MAO uantwerpen.be |

This comparative analysis underscores a consistent pattern of biotransformation for N,N-dialkyltryptamines, providing a solid foundation for predicting the metabolic fate of this compound.

Advanced Analytical Methodologies for the Characterization of Methylbutyltryptamine

Chromatographic Techniques for Separation and Identification

Chromatography is a fundamental technique for separating individual components from a mixture. For a compound like Methylbutyltryptamine, both liquid and gas chromatography are pivotal for its isolation and preliminary identification, often serving as an inlet for mass spectrometry detectors.

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are powerful techniques for separating non-volatile or thermally unstable compounds like tryptamines. researchgate.netyoutube.com These methods offer high resolution, speed, and sensitivity. researchgate.net The separation in HPLC/UHPLC is based on the distribution of the analyte between a stationary phase (packed in a column) and a liquid mobile phase. youtube.com

For the analysis of tryptamine (B22526) derivatives, reversed-phase chromatography is commonly utilized. amazonaws.comnih.gov In this mode, a non-polar stationary phase, such as C18-modified silica, is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency. nih.govnih.govchromatographyonline.com Gradient elution, where the composition of the mobile phase is changed over time, is frequently employed to effectively separate a wide range of compounds within a single analytical run. nih.govchromatographyonline.com UHPLC systems, utilizing columns with smaller particle sizes (sub-2-μm), allow for faster analysis times and improved separation efficiency compared to traditional HPLC. researchgate.netyoutube.comchromatographyonline.com

Table 1: Typical HPLC/UHPLC Parameters for Tryptamine Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reversed-phase C18 or Phenyl-Hexyl (e.g., 100 mm x 2.1 mm, 2.6 µm) nih.gov | Separates compounds based on hydrophobicity. |

| Mobile Phase A | Water with 0.1% Formic Acid or 2-10 mM Ammonium Formate nih.govnih.gov | Aqueous component of the mobile phase; additives aid in protonation for MS detection. |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid nih.govchromatographyonline.com | Organic component; elution strength is increased by increasing its proportion. |

| Elution Mode | Gradient Elution nih.gov | Allows for the separation of compounds with a wide range of polarities in a reasonable time. |

| Flow Rate | 0.2 - 0.6 mL/min | Optimized for column dimensions and particle size to achieve efficient separation. |

| Detector | Mass Spectrometry (MS) or Diode Array Detection (DAD) researchgate.net | Provides detection and quantification. MS also provides structural information. |

Gas Chromatography (GC) is a highly effective separation technique for volatile and thermally stable compounds. emerypharma.com In GC, a gaseous mobile phase (carrier gas) transports the analyte through a stationary phase located in a capillary column. nih.gov Tryptamines, including this compound, contain polar amine groups, which can lead to poor peak shape and thermal degradation in the hot injector. Therefore, derivatization is often required to increase their volatility and thermal stability. emerypharma.comsigmaaldrich.com Common derivatization techniques include silylation (e.g., with N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) or acylation (e.g., with trifluoroacetic anhydride (B1165640) - TFAA). researchgate.net

The separation of different tryptamines is achieved based on their boiling points and interaction with the column's stationary phase. nih.gov Non-polar or mid-polar columns, such as those with a DB-5MS stationary phase (5% phenyl-methylpolysiloxane), are frequently used for the analysis of these derivatives. nih.gov The migration times for a series of N,N-dialkyltryptamines generally follow their molecular weight. nih.gov

Table 2: Representative GC Conditions for Tryptamine Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) nih.govnih.gov | Provides good separation for a wide range of derivatized compounds. |

| Carrier Gas | Helium at ~1 mL/min nih.gov | Inert gas to carry the sample through the column. |

| Injector Temperature | ~250 °C | Ensures rapid volatilization of the sample. |

| Oven Program | Initial temp ~100°C, ramped to ~300°C nih.gov | Separates compounds based on their boiling points. |

| Derivatization | Silylation (e.g., MSTFA) or Acylation (e.g., TFAA) researchgate.net | Increases volatility and improves chromatographic performance. emerypharma.com |

| Detector | Mass Spectrometry (MS) nih.gov or Flame Ionization Detector (FID) nih.gov | MS provides identification, while FID is a robust quantitative detector. |

Spectrometric Techniques for Structural Elucidation and Quantification

Spectrometric techniques analyze the interaction of molecules with electromagnetic radiation, providing detailed information about their structure, mass, and concentration. jchps.com

Mass Spectrometry (MS) is an indispensable tool for the analysis of tryptamines, providing information on molecular weight and structure. nih.govyoutube.com When coupled with a chromatographic system (GC-MS or LC-MS), it allows for the confident identification and quantification of target compounds in complex mixtures. nih.govmdpi.com In the mass spectrometer, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). wikipedia.org

For tryptamines, electron ionization (EI) is commonly used in GC-MS, while electrospray ionization (ESI) is typical for LC-MS. mdpi.com The fragmentation patterns observed in the mass spectrum are crucial for structural elucidation. N,N-disubstituted tryptamines like this compound exhibit characteristic fragmentation pathways, primarily involving cleavage of the bonds adjacent to the side-chain nitrogen atom. The most significant fragmentation is typically the cleavage of the Cα-Cβ bond, leading to the formation of a stable iminium ion.

Tandem mass spectrometry (MS/MS or MS²) further enhances specificity and structural analysis. wikipedia.orgcreative-proteomics.com In MS/MS, a specific precursor ion (e.g., the molecular ion) is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. wikipedia.orgcreative-proteomics.com This process provides a highly specific fragmentation fingerprint for the molecule, which is invaluable for distinguishing between isomers and for quantification in complex matrices. nih.gov

Table 3: Predicted Mass Spectral Data for this compound

| Ion Type | Predicted m/z | Description |

|---|---|---|

| Molecular Ion [M]+ | 216 | Represents the intact molecule. |

| Iminium Ion Fragment (Cα-Cβ cleavage) | 86 | [CH2=N(CH3)(C4H9)]+. This is expected to be the base peak, characteristic of N-methyl-N-butyl substitution. |

| Indole (B1671886) Fragment | 130 | [C8H6N-CH2]+. Formed from cleavage of the ethylamine (B1201723) bridge. |

Ultraviolet-Laser-Induced Fluorescence (UV-LIF) is a highly sensitive spectroscopic technique that can be used for the detection of fluorescent molecules. cbrnsolafact.comwikipedia.org The method involves exciting a molecule with a UV laser at a specific wavelength and detecting the longer-wavelength light emitted as the molecule returns to its ground state. wikipedia.org

The indole ring system inherent to all tryptamines is a natural fluorophore, making UV-LIF a potentially powerful detection method. nih.gov This technique offers exceptional sensitivity, capable of detecting substances at very low concentrations. cbrnsolafact.commdpi.com In the context of characterizing this compound, UV-LIF could be coupled with HPLC for highly sensitive quantification. The selection of the excitation wavelength is critical and would be tuned to the absorption maximum of the indole chromophore to maximize the fluorescence signal. cbrnsolafact.com While not as commonly reported for routine tryptamine analysis as MS, its high sensitivity makes it a valuable option for trace-level detection. nih.govmdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules. sigmaaldrich.comyoutube.comlibretexts.org It provides detailed information about the atomic connectivity and the chemical environment of nuclei within a molecule, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). youtube.comresearchgate.net

For a novel compound like this compound, NMR is essential for confirming its proposed structure.

¹H NMR would reveal the number of different types of protons and their neighboring environments through chemical shifts and spin-spin coupling patterns. Specific signals would be expected for the protons on the indole ring, the ethyl side chain, and the N-methyl and N-butyl groups.

¹³C NMR provides information on all the unique carbon atoms in the molecule.

2D NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish correlations between protons (¹H-¹H in COSY) and between protons and their directly attached carbons (¹H-¹³C in HSQC), allowing for an unambiguous assignment of all signals and confirmation of the complete molecular structure. encyclopedia.pub

NMR analysis provides the conclusive evidence needed to verify the identity and purity of a synthesized compound. sigmaaldrich.com

Application of Advanced Analytical Platforms in Tryptamine Research

The structural diversity and complexity of tryptamine derivatives, including isomers, present significant challenges for their unambiguous identification and characterization. Advanced analytical platforms are indispensable in forensic science, pharmacology, and clinical research for the precise analysis of these compounds. researchgate.net Methodologies such as gas chromatography-mass spectrometry (GC-MS), liquid chromatography-tandem mass spectrometry (LC-MS/MS), and nuclear magnetic resonance (NMR) spectroscopy provide the necessary sensitivity and specificity for the structural elucidation and quantification of tryptamines in various matrices. nih.govcreative-proteomics.com

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the analysis of tryptamines, often considered a first choice for identification. researchgate.net This method is particularly effective in differentiating structural isomers, a common challenge with synthetic tryptamines. researchgate.net To enhance volatility and improve chromatographic separation, tryptamines are often derivatized, for example, by creating trimethylsilyl (B98337) (TMS) or pentafluoropropionic (PFP) derivatives. researchgate.netnih.gov Electron ionization (EI) is a common technique used in GC-MS which generates distinct fragmentation patterns that serve as molecular fingerprints, aiding in the identification of specific compounds and their metabolites. nih.gov

For instance, a study on various tryptamine analogues demonstrated that TMS derivatives could be effectively separated on a DB-1ms column. researchgate.net Another method developed for designer tryptamines and phenethylamines used PFP derivatives to enable detection limits between 5 and 10 ng/mL in biological samples. nih.gov The base peak in the mass spectrum, which is the most intense peak, is often a key identifier. For many tryptamines, this corresponds to the immonium ion formed by cleavage of the bond beta to the indole ring.

Table 1: Representative GC-MS Data for Select Tryptamine Derivatives This table presents data for tryptamines structurally related to this compound to illustrate typical analytical findings, as specific data for this compound is limited in the reviewed literature.

| Compound | Retention Time (min) | Key Mass Fragments (m/z) | Reference |

|---|---|---|---|

| α-methyltryptamine (AMT) | 15.48 | 158, 115 | japsonline.com |

| N,N-dimethyltryptamine (DMT) | 16.14 | 58, 130 | japsonline.com |

| 5-methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT) | 19.83 | 100, 274, 160 | nih.govjapsonline.com |

| N,N-dipropyltryptamine (DPT) | 18.10 | 86, 244, 130 | nih.gov |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry serves as a powerful and complementary technique to GC-MS. researchgate.net It is particularly advantageous for the analysis of thermally labile compounds, such as psilocybin, which can degrade under the high temperatures used in GC. proquest.com LC-MS/MS offers high precision, low detection limits, and the ability to determine multiple target compounds in a single run, making it suitable for complex matrices like bodily fluids. creative-proteomics.comresearchgate.net

The combination of ultra-high-performance liquid chromatography (UHPLC) with mass detection enhances the ability to separate and identify a wide range of tryptamines, including isomeric derivatives. proquest.com By adjusting parameters such as collision energy in the mass spectrometer, different product ion spectra can be generated, which helps in the unequivocal differentiation of isomers that may co-elute chromatographically. researchgate.net For example, a validated LC-MS/MS method for the quantification of six 4-position ring-substituted tryptamines in plasma achieved linearity in the 0.5-100 ng/mL range. nih.gov

Table 2: LC-MS/MS Parameters for Tryptamine Analysis This table illustrates typical parameters and findings from LC-MS/MS studies on various tryptamines.

| Compound | Column Type | Ionization Mode | Monitored Transitions (m/z) | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|---|

| 5-MeO-DIPT | Synergi Polar RP | ESI+ | Parent -> Product Ions | 5 ng/mL (urine) | nih.gov |

| Psilocin | Not Specified | ESI+ | 205.1 -> 160.1 / 115.1 | 0.5 ng/mL (plasma) | nih.gov |

| Psilocybin | Not Specified | ESI+ | 285.1 -> 205.1 / 160.1 | 5 ng/mL (plasma) | nih.gov |

| DMT | Synergi Polar RP | ESI+ | Parent -> Product Ions | 1.0 - 5.0 ng/mL (serum) | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the definitive structural elucidation of newly synthesized tryptamines and their impurities. nih.govmaps.org While techniques like GC-MS and LC-MS are excellent for detection and quantification, NMR provides detailed information about the molecular structure, including the connectivity of atoms and their spatial relationships. nih.gov Both 1H and 13C NMR are used to characterize these compounds, confirming their identity when compared against reference standards or for elucidating the structure of novel derivatives. nih.gov

Research involving the synthesis and characterization of seventeen ring-substituted N,N-diallyltryptamines relied heavily on NMR, alongside MS and other techniques, to provide a comprehensive collection of analytical data. nih.gov Similarly, the synthesis of high-purity N,N-dimethyltryptamine (DMT) hemifumarate for clinical trials involved extensive characterization using 1H and 13C NMR to ensure the product met regulatory standards. nih.gov While NMR is less suited for analyzing complex mixtures compared to chromatographic methods, it is unparalleled for the structural confirmation of pure, isolated compounds. proquest.com

Table 3: Illustrative ¹H NMR Chemical Shifts for the Tryptamine Core Structure Data is based on the parent compound Tryptamine in DMSO-d₆ and serves as a reference for the core indole and ethylamine protons.

| Proton Position | Typical Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|

| Indole N-H | ~10.8 | Singlet (broad) | hmdb.ca |

| Aromatic C4-H | ~7.5 | Doublet | hmdb.ca |

| Aromatic C7-H | ~7.3 | Doublet | hmdb.ca |

| Aromatic C2-H | ~7.1 | Doublet | hmdb.ca |

| Aromatic C5-H / C6-H | ~6.9-7.0 | Triplet | hmdb.ca |

| Ethylamine α-CH₂ | ~2.9 | Triplet | hmdb.ca |

| Ethylamine β-CH₂ | ~2.7 | Triplet | hmdb.ca |

Preclinical Research Paradigms and Experimental Models for Tryptamine Derivatives

Ex Vivo Tissue Preparations for Pharmacological Profiling

There is no evidence of Methylbutyltryptamine having been studied using ex vivo tissue preparations. Such experiments, often using isolated animal tissues like aorta or ileum, help to characterize the functional activity of a compound (e.g., agonist or antagonist properties) in a more integrated biological system than in vitro assays.

In Vivo Animal Models for Systemic Mechanistic Research

Published studies using in vivo animal models to investigate the systemic and behavioral effects of this compound are not available. Animal models are essential for understanding the physiological and behavioral consequences of a compound's administration, including its effects on locomotion, sensory perception, and other complex behaviors.

Structure Activity Relationship Sar Investigations of Methylbutyltryptamine and Its Analogues

Systematic Modification of Tryptamine (B22526) Scaffold for Mechanistic Insight

The tryptamine molecule, characterized by an indole (B1671886) ring connected to an amino group by an ethyl sidechain, offers several sites for chemical modification. wikipedia.org These modifications are instrumental in understanding the compound's interaction with biological targets, primarily serotonin (B10506) receptors. nih.gov Alterations can be made to the indole ring, the ethyl sidechain, or the terminal amino group, with each change providing a piece of the puzzle regarding the molecule's mechanism of action. wikipedia.org

Indole Ring Modifications: The indole ring is a key feature for receptor recognition. Adding substituents at various positions (such as 4, 5, 6, or 7) can dramatically alter a compound's pharmacological profile. For instance, the addition of a methoxy (B1213986) group at the 5-position (5-MeO) often leads to a significant increase in potency at the 5-HT2A serotonin receptor. nih.gov This suggests that the 5-position is involved in a critical binding interaction. Similarly, hydroxylation at the 4-position (4-HO) is another common modification that influences activity, as seen in analogues of other N,N-dialkyltryptamines. nih.gov

Sidechain Modifications: The ethyl (-CH2-CH2-) sidechain connecting the indole ring to the amine group is also a target for modification. Altering its length or rigidity can affect how the molecule fits into the receptor's binding pocket. The flexibility of this chain allows the molecule to adopt different conformations, which can be crucial for accommodating various receptor subtypes. rsc.org

Amine Group Modifications: The nitrogen atom of the amino group is a primary site for substitution. The nature of the substituents on this nitrogen—whether it's a primary, secondary, or tertiary amine—and the size and type of the alkyl groups in tertiary amines, are major determinants of the compound's activity. nih.gov These systematic modifications provide a framework for mapping the binding site and understanding the forces that drive molecular recognition and receptor activation.

| Modification Site | Type of Modification | General Impact on Biological Activity |

|---|---|---|

| Indole Ring (5-position) | Addition of Methoxy (MeO) group | Often increases potency at 5-HT2A receptors. nih.gov |

| Indole Ring (4-position) | Addition of Hydroxyl (OH) group | Significantly alters pharmacological profile, often creating potent analogues. nih.gov |

| Ethyl Sidechain | Altering length or conformation | Affects binding pocket fit and receptor subtype selectivity. rsc.org |

| Amino Group | Varying N-alkyl substituents | Major determinant of potency and receptor interaction profile. nih.govnih.gov |

Impact of N-Substitution on Molecular Interactions

The identity of the alkyl groups attached to the terminal nitrogen of the tryptamine sidechain has a profound effect on the molecule's interaction with serotonin receptors. In the case of N-methyl-N-butyltryptamine (MBT), the presence of two different alkyl groups—a small methyl group and a larger butyl group—creates an asymmetrical substitution pattern that influences its binding affinity and efficacy.

Research into a series of N,N-dialkyltryptamines has shown that the size and complexity of the N-alkyl groups are critical variables. nih.gov Simple structural changes, such as increasing the length of the alkyl chains from methyl (in DMT) to ethyl (in DET) or propyl (in DPT), can lead to varied psychoactive effects, indicating different interactions at the receptor level. nih.gov

The general trend observed is that as the size of the N-alkyl substituents increases, there can be changes in receptor selectivity and potency. For example, while N,N-dimethyltryptamine (DMT) is a well-characterized compound, its N-isopropyl analogue, N-methyl-N-isopropyltryptamine (MiPT), is reported to have a different subjective profile, suggesting altered molecular interactions. wikipedia.orgchemeurope.com MBT fits into this spectrum as a mixed N-methyl, N-butyl analogue. The butyl group is significantly larger than the methyl group, and this steric bulk can influence how the molecule docks within the receptor binding site. The nature of the amine itself, whether it is a secondary or tertiary amine, also impacts its interaction with enzymes like cytochrome P-450. nih.gov

| Compound | R1 Substituent | R2 Substituent | General Notes on N-Substitution |

|---|---|---|---|

| DMT (Dimethyltryptamine) | Methyl | Methyl | Symmetrical, small substituents. A benchmark compound. nih.gov |

| DET (Diethyltryptamine) | Ethyl | Ethyl | Symmetrical, slightly larger than methyl groups. |

| MiPT (N-Methyl-N-isopropyltryptamine) | Methyl | Isopropyl | Asymmetrical, introduces a branched alkyl group. wikipedia.org |

| MBT (N-Methyl-N-butyltryptamine) | Methyl | n-Butyl | Asymmetrical, with one small and one larger, linear alkyl group. wikipedia.orgchemeurope.com |

Positional Isomerism and Functional Group Effects on Biological Activity

Positional isomerism and the introduction of different functional groups are key strategies in SAR studies to fine-tune the biological activity of a lead compound. solubilityofthings.comcutm.ac.in

Positional Isomerism: In the context of MBT, positional isomerism primarily relates to the structure of the butyl group attached to the nitrogen atom. N-methyl-N-butyltryptamine typically refers to the isomer with a straight-chain butyl group (n-butyl). However, other isomers of the butyl group exist, such as sec-butyl, isobutyl, and tert-butyl. Attaching one of these isomers in place of the n-butyl group would create a positional isomer of MBT. A known structural isomer is N-s-butyl-N-methyltryptamine (MSBT), where the butyl group is attached via its secondary carbon. wikipedia.org Such a change in the attachment point and shape of the alkyl group can significantly alter the steric profile of the molecule, potentially leading to different binding affinities and efficacies at target receptors. solubilityofthings.comdrugdesign.org However, detailed pharmacological data on isomers like MSBT is scarce. wikipedia.org

Functional Group Effects: The addition of functional groups to the core tryptamine structure can have a dramatic effect on biological activity. This is typically achieved by substituting hydrogen atoms on the indole ring. As mentioned previously, adding a methoxy (MeO) or hydroxyl (OH) group can substantially modify the compound's properties. For example, comparing a parent compound like DMT to its 5-methoxy derivative, 5-MeO-DMT, reveals that the addition of the methoxy group leads to a compound with low nanomolar potency at the 5-HT2A receptor. nih.gov This demonstrates that the electronic and steric properties of the functional group, as well as its position on the indole ring, are critical determinants of the molecule's interaction with its biological targets. These modifications can influence everything from receptor binding affinity to downstream signaling pathways. nih.govcutm.ac.in

| Compound | Structural Feature | SAR Implication |

|---|---|---|

| N-Methyl-N-butyltryptamine (MBT) | n-Butyl group on nitrogen | Baseline compound for isomer comparison. wikipedia.org |

| N-methyl-N-sec-butyltryptamine (MSBT) | sec-Butyl group on nitrogen (Isomer of MBT) | Alters steric bulk near the nitrogen, likely affecting receptor fit. wikipedia.org |

| Dimethyltryptamine (DMT) | Unsubstituted indole ring | Parent compound for functional group addition. nih.gov |

| 5-MeO-DMT | Methoxy group at the 5-position | Addition of functional group significantly increases potency at 5-HT2A receptors. nih.gov |

Concluding Perspectives and Future Research Directions

Current Gaps in Understanding Methylbutyltryptamine's Chemical Biology

The scientific literature on this compound is exceptionally sparse, creating a significant void in our understanding of its chemical biology. The primary gap is the near-complete absence of empirical data regarding its pharmacological, metabolic, and toxicological profiles. The following points highlight the key areas where knowledge is critically lacking:

Pharmacodynamics: There is no published data on the receptor binding profile of MBT. It is unknown which specific neuronal receptors it interacts with, its affinity for these receptors, and whether it acts as an agonist, antagonist, partial agonist, or inverse agonist. The primary targets for psychedelic tryptamines are typically serotonin (B10506) receptors, particularly the 5-HT₂A subtype, but the precise interactions of MBT remain uncharacterized.

Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profile of MBT has not been studied. Key parameters such as bioavailability, half-life, volume of distribution, and clearance are unknown. Understanding how the body processes this compound is fundamental to comprehending its duration and intensity of effects.

Metabolism: The metabolic fate of MBT is entirely unexplored. The specific enzymes responsible for its breakdown (e.g., cytochrome P450 isoenzymes, monoamine oxidase) and the chemical structures of its metabolites have not been identified. Metabolic profiling is crucial, as metabolites may also possess biological activity or contribute to toxicity.

Toxicology: There is a complete lack of toxicological data for MBT. No studies have been conducted to determine its acute or chronic toxicity, potential for neurotoxicity, or its safety profile at various doses.

Emerging Methodologies for Comprehensive Tryptamine (B22526) Research

Recent advancements in analytical and biological techniques offer a robust toolkit to address the knowledge gaps concerning MBT. A systematic investigation using these modern methodologies could provide a comprehensive understanding of its chemical biology.

In Vitro Assays:

Receptor Binding and Functional Assays: A primary step would involve screening MBT against a panel of G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (B1211576) (D) receptors, to determine its binding affinities. Subsequent functional assays, such as calcium flux or cAMP assays, can elucidate whether MBT activates or inhibits these receptors and reveal its potency and efficacy. nih.govresearchgate.net The concept of functional selectivity or "biased agonism," where a ligand preferentially activates one signaling pathway over another at the same receptor, can be investigated to understand the nuances of its action. nih.govresearchgate.net

High-Throughput Screening: Modern screening platforms can efficiently assess the interaction of MBT with a wide range of biological targets, providing a broad overview of its potential pharmacological activities.

Human Pluripotent Stem Cell (PSC) Models: The use of human PSC-derived neurons and cerebral organoids offers a sophisticated in vitro platform to study the effects of tryptamines on human brain cells and neural circuits, providing insights into neuroplasticity and proteomic shifts.

In Vivo Studies:

Animal Models: Preclinical studies in rodent models are essential to understand the behavioral effects of MBT. The head-twitch response (HTR) in mice is a well-established behavioral proxy for 5-HT₂A receptor activation and potential psychedelic-like effects in humans. nih.govnih.gov

Neuroimaging: Advanced neuroimaging techniques such as functional magnetic resonance imaging (fMRI) and positron emission tomography (PET) can be used in animal and human studies to investigate how MBT modulates brain activity and connectivity. portlandpress.comnih.govnih.gov PET can also be used to determine the distribution of the 5-HT₂A receptor in the brain. portlandpress.com

Metabolic Profiling: The use of high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-HRMS) is a powerful tool for identifying and quantifying metabolites of novel psychoactive substances in biological samples (e.g., plasma, urine) from in vivo studies or in vitro incubations with human liver microsomes. mdpi.comnih.govmdpi.com

Computational Approaches:

Molecular Docking and Simulation: Computational models can predict the binding pose of MBT at target receptors, such as the 5-HT₂A receptor. nih.gov Molecular dynamics simulations can further elucidate the structural basis of ligand-receptor interactions and the mechanisms of receptor activation. nih.gov

Machine Learning: Machine learning algorithms can be trained on data from known psychoactive substances to predict the pharmacological profile of new compounds like MBT based on their metabolic footprint. upf.edu

Potential Avenues for Advanced Mechanistic Studies

Beyond basic characterization, advanced studies are needed to understand the precise molecular mechanisms underlying the action of MBT.

Elucidating Signaling Pathways: A crucial area of investigation is the downstream signaling cascades activated by MBT upon receptor binding. For instance, at the 5-HT₂A receptor, it is important to determine the relative engagement of Gq-protein-mediated pathways versus β-arrestin-mediated pathways. nih.govresearchgate.net This concept of biased agonism is thought to be a key determinant of the qualitative effects of psychedelic compounds. acs.org

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of structural analogs of MBT would help to establish clear structure-activity relationships. This involves systematically modifying the butyl and methyl groups on the nitrogen atom, as well as substitutions on the indole (B1671886) ring, to understand how these chemical features influence receptor affinity, functional activity, and metabolic stability.

Neuroplasticity Studies: Research on other psychedelics has indicated their potential to induce neuroplastic changes, such as promoting the growth of dendritic spines. promega.com Investigating whether MBT has similar effects on neuronal structure and function would be a significant avenue of research, potentially utilizing in vitro neuronal cultures or in vivo animal models.

Comparative Pharmacology: A comparative analysis of MBT with structurally related and well-characterized tryptamines, such as N,N-dimethyltryptamine (DMT), N-methyltryptamine (NMT), and others, would provide valuable context for its unique pharmacological profile. nih.gov This would help to understand how the N-butyl substitution modifies the activity compared to the smaller alkyl groups in more common tryptamines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.